
4,5-Diamino-2-bromo-1,8-dihydroxy-7-phenoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diamino-2-bromo-1,8-dihydroxy-7-phenoxyanthracene-9,10-dione: is a complex organic compound derived from anthraquinone This compound is characterized by its unique structure, which includes amino, bromo, hydroxy, and phenoxy functional groups attached to an anthracene-9,10-dione core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diamino-2-bromo-1,8-dihydroxy-7-phenoxyanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The process includes:
Bromination: Introduction of a bromine atom at the 2-position of the anthraquinone core.
Amination: Addition of amino groups at the 4 and 5 positions.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 8 positions.
Phenoxylation: Attachment of a phenoxy group at the 7 position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone core, converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyanthracenes.
Substitution: Formation of various substituted anthracenes.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Acts as a building block for more complex organic molecules.
Biology:
- Potential use in the development of bioactive compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential anticancer properties.
- Explored as a candidate for antimicrobial agents.
Industry:
- Utilized in the production of advanced materials.
- Employed in the development of sensors and electronic devices.
作用機序
The mechanism of action of 4,5-Diamino-2-bromo-1,8-dihydroxy-7-phenoxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can:
Bind to DNA: Intercalate between DNA bases, disrupting replication and transcription processes.
Inhibit Enzymes: Act as an inhibitor for enzymes involved in cell proliferation and survival.
Generate Reactive Oxygen Species (ROS): Induce oxidative stress in cells, leading to apoptosis.
類似化合物との比較
- 1,8-Dihydroxy-4,5-dinitroanthraquinone
- 2-Bromo-1,8-diamino-4,5-dihydroxyanthraquinone
- 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione
Uniqueness:
- The presence of both amino and bromo groups in 4,5-Diamino-2-bromo-1,8-dihydroxy-7-phenoxyanthracene-9,10-dione makes it distinct from other similar compounds.
- Its unique structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
特性
CAS番号 |
88604-14-2 |
|---|---|
分子式 |
C20H13BrN2O5 |
分子量 |
441.2 g/mol |
IUPAC名 |
4,5-diamino-2-bromo-1,8-dihydroxy-7-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H13BrN2O5/c21-9-6-10(22)13-15(17(9)24)20(27)16-14(19(13)26)11(23)7-12(18(16)25)28-8-4-2-1-3-5-8/h1-7,24-25H,22-23H2 |
InChIキー |
OPXXCVXNQGTLQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene](/img/structure/B14387945.png)

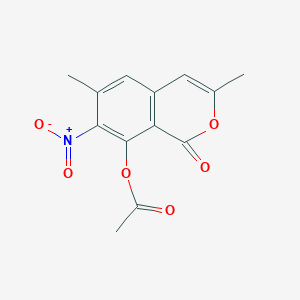
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)

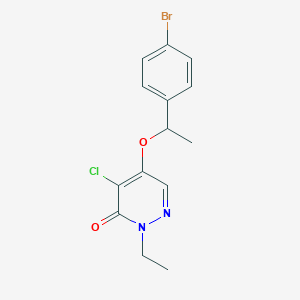
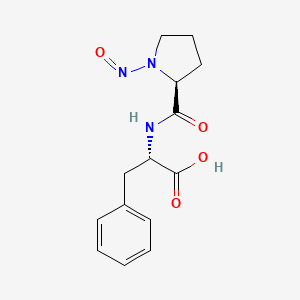
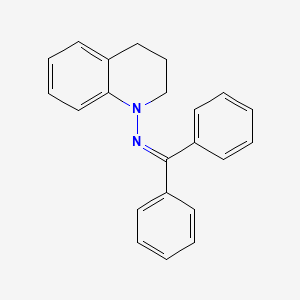
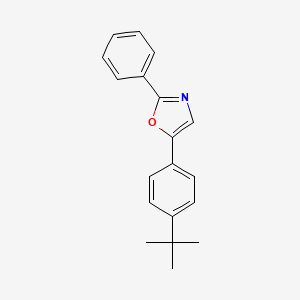
![(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14387994.png)
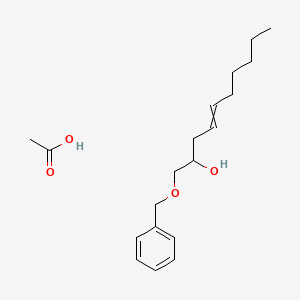
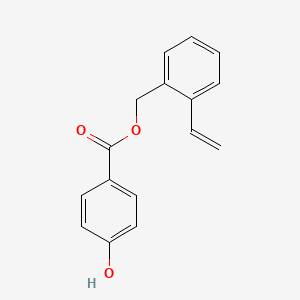
methanone](/img/structure/B14388023.png)

